MFCD03132471
Description
MFCD03132471 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalytic applications. Based on analogous MDL entries (e.g., CAS 918538-05-3, MFCD11044885), this compound is hypothesized to feature a nitrogen-rich aromatic core, such as a pyrrolo-triazine or pyridine derivative, with halogen substituents (e.g., Cl, Br) that enhance its reactivity and binding affinity in catalytic systems . Such compounds are often employed as ligands or intermediates in pharmaceutical and materials science research due to their tunable electronic properties and stability under reaction conditions .
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-cyano-N-(6-methylpyridin-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c1-11-5-4-8-15(19-11)20-16(21)13(10-18)9-12-6-2-3-7-14(12)17/h2-9H,1H3,(H,19,20,21)/b13-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKVFSWDMZEMQV-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2Cl)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD03132471” involves a series of chemical reactions that require precise conditions. The typical synthetic route includes the following steps:
Initial Reaction: The starting materials are subjected to a reaction under controlled temperature and pressure conditions to form an intermediate compound.
Intermediate Processing: The intermediate compound undergoes further chemical reactions, often involving catalysts to enhance the reaction rate and yield.
Final Synthesis: The final step involves purification and crystallization to obtain the pure form of “this compound”.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and real-time monitoring helps in maintaining the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
“MFCD03132471” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in the reactions involving “this compound” include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
“MFCD03132471” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialized materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which “MFCD03132471” exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs with MFCD03132471, enabling a comparative analysis of their physicochemical and functional properties:
Table 1: Structural and Physical Properties Comparison
Key Observations :
- Halogenation : this compound and CAS 918538-05-3 both feature dichlorinated aromatic systems, enhancing their electrophilicity and suitability for cross-coupling reactions . In contrast, CAS 1046861-20-4 incorporates a boronic acid group, making it a candidate for Suzuki-Miyaura reactions .
- Solubility : CAS 905306-69-6 exhibits higher aqueous solubility (Log S = -1.98) due to its methoxy and amine groups, whereas this compound and CAS 918538-05-3 are less soluble, limiting their use in polar solvents .
Table 2: Functional and Hazard Profiles
Key Observations :
- Toxicity : this compound and CAS 918538-05-3 share similar hazard profiles (skin/eye irritation, respiratory sensitization), necessitating stringent handling protocols .
- Synthetic Utility : CAS 1761-61-1, a brominated benzoic acid derivative, demonstrates higher synthetic accessibility (SA Score = 1.64) due to simpler functional groups, whereas this compound’s halogenated heterocycle requires specialized catalysts for efficient synthesis .
Functional Analogues
Compounds with analogous roles in catalysis or medicinal chemistry include:
Key Observations :
- This compound’s hypothesized role as a ligand aligns with phosphine-alkene hybrids described in , which stabilize transition metals in cross-coupling reactions .
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